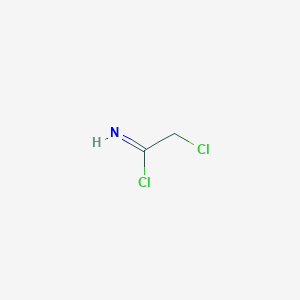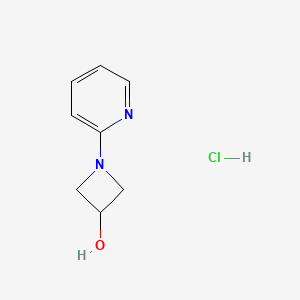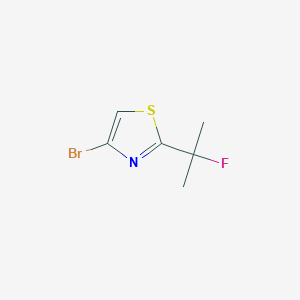![molecular formula C11H12ClN3 B13506677 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride is a versatile chemical compound with a unique structure that enables diverse applications. This compound is part of the naphthyridine family, which is known for its significant importance in medicinal chemistry due to its wide range of biological activities . The compound’s structure consists of fused pyridine rings, making it a valuable tool for advancing scientific knowledge in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the base-catalyzed cyclization reaction of 9-azidoacridine with 1,3-dicarbonyl compounds or activated acetonitriles can lead to the formation of the desired compound . The reaction typically occurs in a regiospecific manner, indicating a stepwise ionic reaction sequence .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include electrophilic and nucleophilic agents, oxidizing and reducing agents, and catalysts for cross-coupling reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. Additionally, its applications in material science include the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride include other naphthyridine derivatives and related heterocyclic compounds. Examples include 6,7-dihydro-5H-pyrido[2,3-c]pyridazine and 1,2,3,4-tetrahydroquinoline derivatives .
Uniqueness: What sets this compound apart is its unique structure, which allows for diverse applications and interactions with various biological targets. Its versatility and potential for modification make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
7,8,9,10-tetrahydropyrido[2,3-c][1,5]naphthyridine;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-3-8-10(12-5-1)7-14-9-4-2-6-13-11(8)9;/h2,4,6-7,12H,1,3,5H2;1H |
InChI Key |
LLDHWEICQPYGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=NC=C2NC1)C=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13506594.png)


![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)


![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)





